molecular formula C7H18Cl2N2 B6598481 [3-(aminomethyl)cyclopentyl]methanamine dihydrochloride CAS No. 1803601-61-7

[3-(aminomethyl)cyclopentyl]methanamine dihydrochloride

Cat. No. B6598481
CAS RN: 1803601-61-7
M. Wt: 201.13 g/mol
InChI Key: PJFHSMDVZYHEJZ-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)cyclopentyl]methanamine dihydrochloride, also known as 3-amino-1-cyclopentylmethanamine dihydrochloride, is a cyclic amine compound commonly used in scientific research. It is a versatile compound with a wide range of applications, from biochemical and physiological studies to drug synthesis.

Scientific Research Applications

[3-(aminomethyl)cyclopentyl]methanamine dihydrochlorideclopentylmethanamine dihydrochloride is used in a variety of scientific research applications. It is used in biochemical and physiological studies as a tool to investigate the structure and function of proteins. It is also used in drug synthesis as a precursor for the synthesis of various pharmaceuticals. In addition, it can be used in the synthesis of other cyclic amines, such as cyclohexylamine.

Mechanism of Action

The mechanism of action of [3-(aminomethyl)cyclopentyl]methanamine dihydrochlorideclopentylmethanamine dihydrochloride is not fully understood. However, it is believed to act as an agonist of the serotonin receptor, which is involved in the regulation of mood and behavior. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of [3-(aminomethyl)cyclopentyl]methanamine dihydrochlorideclopentylmethanamine dihydrochloride are not fully understood. However, it is believed to have a variety of effects on the body. It has been shown to act as an agonist of the serotonin receptor, which is involved in the regulation of mood and behavior. It has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. In addition, it has been shown to have an effect on the production of nitric oxide, which is involved in the regulation of blood pressure.

Advantages and Limitations for Lab Experiments

The advantages of using [3-(aminomethyl)cyclopentyl]methanamine dihydrochlorideclopentylmethanamine dihydrochloride in lab experiments include its low cost and its ease of synthesis. It is also a versatile compound with a wide range of applications, making it suitable for a variety of research projects. The main limitation of using this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

The potential future directions for research using [3-(aminomethyl)cyclopentyl]methanamine dihydrochlorideclopentylmethanamine dihydrochloride include further investigation into its mechanism of action and its effects on biochemical and physiological processes. In addition, it could be used to synthesize a variety of pharmaceuticals, such as antidepressants and anti-anxiety medications. Finally, it could be used to investigate the structure and function of proteins, as well as its effects on drug metabolism.

Synthesis Methods

The synthesis of [3-(aminomethyl)cyclopentyl]methanamine dihydrochlorideclopentylmethanamine dihydrochloride is achieved by first reacting a cyclic amine with a dicarboxylic acid to form an amide. This amide is then reacted with a Grignard reagent, such as methylmagnesium chloride, to form a cyclic amine. This cyclic amine is then reacted with hydrochloric acid to form the desired compound, [3-(aminomethyl)cyclopentyl]methanamine dihydrochlorideclopentylmethanamine dihydrochloride.

properties

IUPAC Name

[3-(aminomethyl)cyclopentyl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c8-4-6-1-2-7(3-6)5-9;;/h6-7H,1-5,8-9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFHSMDVZYHEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803601-61-7
Record name [3-(aminomethyl)cyclopentyl]methanamine dihydrochloride
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